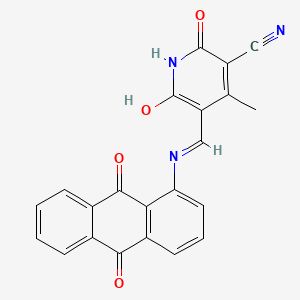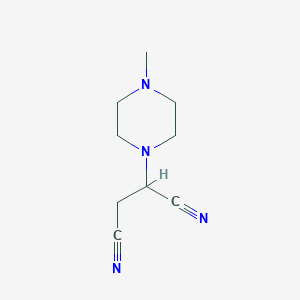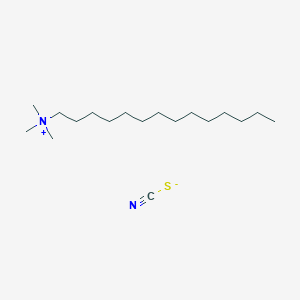
N,N,N-Trimethyltetradecan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the quaternization and anion exchange reactions are carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted ammonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions and permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Used in formulations of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium thiocyanate involves its interaction with lipid bilayers, leading to increased membrane permeability. The compound targets microbial cell membranes, disrupting their integrity and leading to cell lysis. The thiocyanate group also contributes to its antimicrobial activity by interfering with microbial metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyltetradecan-1-aminium bromide
- N,N,N-Trimethyltetradecan-1-aminium chloride
- N,N,N-Trimethyltetradecan-1-aminium hydroxide
Uniqueness
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity and antimicrobial properties compared to its bromide, chloride, and hydroxide counterparts. This makes it particularly useful in applications requiring both surfactant and antimicrobial activities.
Properties
CAS No. |
65115-04-0 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;thiocyanate |
InChI |
InChI=1S/C17H38N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1-3/h5-17H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
LHDNGZNOUMMRHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


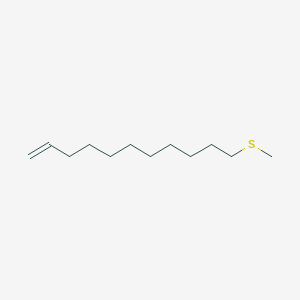
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
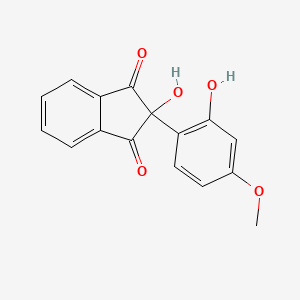
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
